3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 2-fluorobenzoate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO6/c1-14-23(15-8-11-20(29-2)22(12-15)30-3)24(27)18-10-9-16(13-21(18)31-14)32-25(28)17-6-4-5-7-19(17)26/h4-13H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FINCHXFKXDOAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3F)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the 3,4-dimethoxyphenyl group and the methyl group. The final step involves the esterification of the chromen-4-one derivative with 2-fluorobenzoic acid under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to reduced disease symptoms or tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 2-fluorobenzoate
- 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chloro-2-fluorobenzoate
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is unique due to its specific substitution pattern and the presence of both a chromen-4-one core and a 2-fluorobenzoate ester. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is a synthetic compound belonging to the class of chromenone derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This article aims to explore the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula for 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate is with a molecular weight of approximately 416.42 g/mol. The unique structure features a chromenone core substituted with a 3,4-dimethoxyphenyl group and a fluorobenzoate moiety, which contributes to its biological properties.
1. Antioxidant Activity
Research indicates that chromenone derivatives exhibit significant antioxidant properties. A study conducted by researchers evaluated various substituents on the chromenone structure and found that the presence of methoxy groups enhances the radical-scavenging ability of these compounds. The antioxidant activity is crucial for mitigating oxidative stress-related diseases.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in inhibiting cyclooxygenase (COX) enzymes, which play a vital role in inflammation pathways. In vitro studies have shown that derivatives similar to 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can inhibit COX-2 activity, thereby reducing inflammatory responses.
3. Anticancer Activity
Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds with similar structural motifs have demonstrated IC50 values in the micromolar range against MCF-7 cells, indicating promising anticancer potential.
Case Studies and Research Findings
The biological activities of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-fluorobenzoate can be attributed to its ability to interact with various biological targets:
- Radical Scavenging : The methoxy groups enhance electron donation capabilities, improving radical scavenging.
- Enzyme Inhibition : The structural features allow binding to active sites of enzymes like COX and lipoxygenases.
- Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
